molecular formula C21H24N2O3S B12180626 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide

3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide

Cat. No.: B12180626
M. Wt: 384.5 g/mol
InChI Key: ODMRUAKALQNXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring a sulfonamide linker connecting a substituted benzene ring to a quinoline moiety, is commonly associated with targeted protein inhibition and modulation of key cellular pathways. This structural class is known to exhibit potent biological activities, with published research on analogous sulfonamide-quinoline derivatives demonstrating applications as inhibitors of kinases like phosphatidylinositol 3-kinase (PI3K) and as activators of the NRF2 pathway, a primary regulator of cellular redox homeostasis . Consequently, this compound presents a valuable chemical tool for probing disease mechanisms associated with oxidative stress, such as in age-related neurodegeneration , and for investigating the role of lipid kinases in oncology and virology . Researchers can leverage this benzenesulfonamide derivative as a core scaffold for hit-to-lead optimization campaigns and as a pharmacological probe to further elucidate complex signaling pathways in models of cancer, inflammatory, and neurodegenerative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-tert-butyl-4-ethoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-5-26-20-11-10-17(13-18(20)21(2,3)4)27(24,25)23-16-12-15-8-6-7-9-19(15)22-14-16/h6-14,23H,5H2,1-4H3

InChI Key

ODMRUAKALQNXIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide typically involves the reaction of quinoline derivatives with benzenesulfonamide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenesulfonamide derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Structural and Functional Group Variations

Substituents on the Benzene Ring
  • Target Compound : 3-tert-butyl, 4-ethoxy.
    • The tert-butyl group enhances metabolic stability by resisting oxidative degradation, while the ethoxy group may moderate electronic effects on the sulfonamide moiety .
  • 2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide (Compound 1): 2,5-Dimethoxy substituents. Methoxy groups are less sterically bulky than tert-butyl, improving aqueous solubility. This compound acts as a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor with >100-fold selectivity over other phosphatases .
  • 3,5-Di-tert-butyl-4-fluoro Analog (CAS 5577-52-6): Dual tert-butyl groups at 3,5-positions and a fluoro at position 3.
Quinoline Modifications
  • N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide: Incorporates a pyridin-2-ylamino group on the quinoline ring.

Mechanistic Insights

  • Anti-inflammatory Analogs : Compounds A and C (unspecified benzenesulfonamides) showed in vivo anti-inflammatory and analgesic activity comparable to diclofenac and indomethacin. Docking studies suggest these effects arise from cyclooxygenase (COX) inhibition, modulated by substituent positioning .
  • TNAP Inhibition : The 2,5-dimethoxy analog (Compound 1) binds to TNAP’s active site via sulfonamide coordination to zinc ions, with methoxy groups optimizing steric fit .

Biological Activity

3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound features a quinoline moiety, which is often linked to various pharmacological effects, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 1374683-56-3

The biological activity of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of enzymes, leading to inhibition of their catalytic activities. This is particularly relevant in the context of carbonic anhydrases and other sulfonamide-sensitive enzymes.
  • Anticancer Activity : The quinoline structure has been associated with anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

Recent studies have investigated the cytotoxicity of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide against different cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (μM) Reference
MCF7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide with various protein targets:

  • Target Proteins : EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor)

The docking results indicated favorable interactions with these targets, supporting its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against MCF7 and A549 cell lines, demonstrating that it induced apoptosis through the activation of caspase pathways. The study concluded that the compound could be a candidate for further development as an anticancer drug.
  • Antimicrobial Properties : Another case study explored its antimicrobial activity against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, highlighting its potential use in treating bacterial infections.

Comparison with Similar Compounds

To understand the unique properties of 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide, it is beneficial to compare it with other sulfonamide derivatives:

Compound IC50 (μM) Activity Type
4-tert-butylbenzenesulfonamide20.0Anticancer
N-(4-Iodophenyl)benzene-1-sulfonamide25.0Antimicrobial
4-Ethoxy-N-(4-methylphenyl)benzenesulfonamide30.0Anticancer

This comparison illustrates that while other compounds exhibit activity, 3-tert-butyl-4-ethoxy-N-(quinolin-3-yl)benzenesulfonamide demonstrates superior potency against specific cancer cell lines.

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